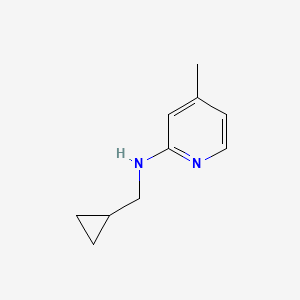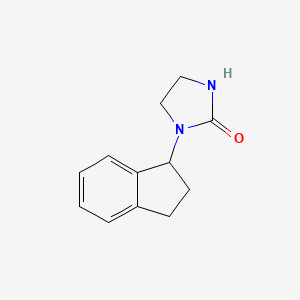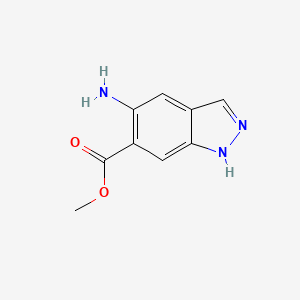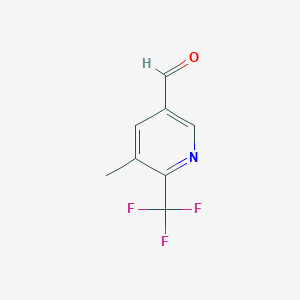
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde
Descripción general
Descripción
“3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” includes a pyridine ring, a trifluoromethyl group, and a methyl group . The InChI code is1S/C8H6F3NO/c1-5-2-6 (4-13)3-12-7 (5)8 (9,10)11/h2-4H,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde” include a molecular weight of 189.14 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde has been explored in various chemical synthesis and reaction studies. Gajdoš et al. (2006) reported on Knoevenagel condensations of a similar compound, 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, with compounds containing active methyl or methylene groups, highlighting its potential in creating diverse chemical structures under both microwave irradiation and classical conditions (Gajdoš, Miklovič, & Krutošíková, 2006).
Heterocyclic Compound Synthesis
In another study, Palka et al. (2014) described the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating the reactivity of similar carbaldehyde structures in forming complex heterocyclic compounds, which are valuable in medicinal chemistry (Palka et al., 2014).
Schiff Base Preparations
Gangadasu et al. (2002) discussed the preparation of imines from 2-chloro-5-methylpyridine-3-carbaldehyde, a structurally similar compound, indicating the role of such carbaldehydes in Schiff base chemistry, which has applications in creating biologically active molecules and pesticides (Gangadasu, Raju, & Rao, 2002).
Coordination Chemistry
Vichi and Krumholz (1975) studied the dissociation kinetics of tris(pyridine-2-carbaldehyde) complexes, illustrating the significance of pyridine-carbaldehyde derivatives in coordination chemistry and their potential applications in catalysis and materials science (Vichi & Krumholz, 1975).
Sensor Applications
Ganjali et al. (2007) utilized a derivative of pyridine-2-carbaldehyde in creating a membrane sensor for Er(III) ions, showcasing the use of carbaldehyde derivatives in sensor technology, particularly in ion detection and quantification (Ganjali et al., 2007).
Molecular Synthesis
Reddy et al. (2020) demonstrated the synthesis of functionalized products using 3-methylheteroarene carbaldehydes, highlighting the utility of such compounds in creating diverse molecular structures, which is crucial in pharmaceutical and synthetic organic chemistry (Reddy, Shaikh, & Bhat, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-12-7(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUCCZJOKXKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

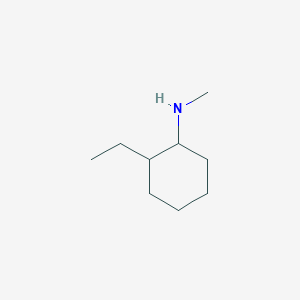
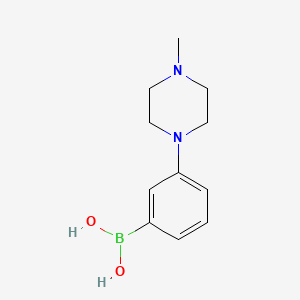
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
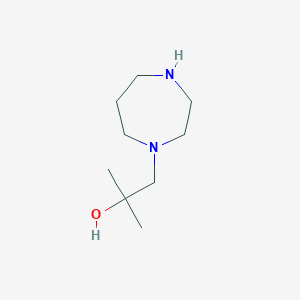

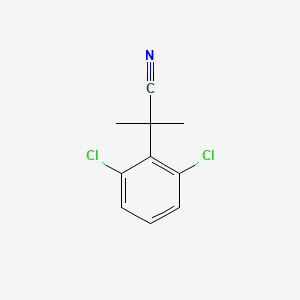
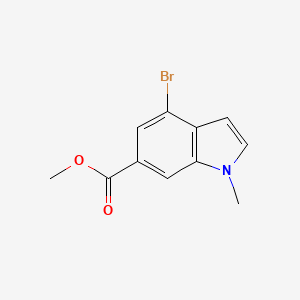
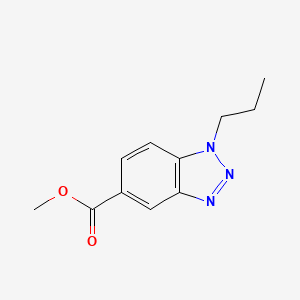
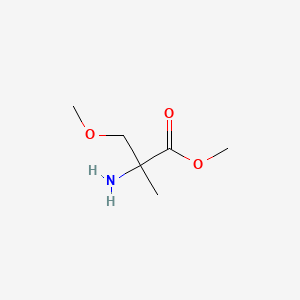
![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)
![2,6-Dibromo-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427003.png)
